molecular formula C9H14O B2536298 (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol CAS No. 20507-55-5

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol

Cat. No. B2536298
CAS RN: 20507-55-5
M. Wt: 138.21
InChI Key: KOCJWKFHBTXNJS-VGMNWLOBSA-N
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Description

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol, also known as BCM, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCM is a white crystalline powder that is soluble in water, ethanol, and chloroform.

Mechanism of Action

The mechanism of action of (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of various kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been shown to induce apoptosis, or programmed cell death, in various cancer cells. In addition, this compound has been shown to inhibit the replication of various viruses, such as the hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and broad range of applications. However, it also has some limitations, including its high cost of synthesis and limited availability.

Future Directions

There are several future directions for the research and development of (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol. One direction is the synthesis of novel derivatives of this compound with improved properties and efficacy. Another direction is the investigation of the mechanism of action of this compound and its derivatives. Further studies are also needed to explore the potential applications of this compound in various fields, such as drug discovery, material science, and organic synthesis.

Synthesis Methods

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol can be synthesized through various methods, including the Diels-Alder reaction, Birch reduction, and Grignard reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene and formaldehyde in the presence of a Lewis acid catalyst. The reaction produces a Diels-Alder adduct, which can be further converted to this compound through a series of chemical reactions.

Scientific Research Applications

(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a building block for the synthesis of various drugs, such as the anti-cancer drug Taxol. In material science, this compound has been used as a monomer for the synthesis of various polymers with unique properties. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds with high enantioselectivity.

properties

IUPAC Name

[(1R,2R,4R)-2-bicyclo[2.2.2]oct-5-enyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCJWKFHBTXNJS-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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